Taurohyocholic acid

説明

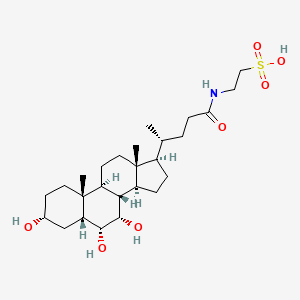

Structure

3D Structure

特性

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLDPYUICCHJX-QZEPYOAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32747-07-2 | |

| Record name | Tauro-γ-muricholic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K73MU7TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Taurohyocholic Acid: A Comprehensive Technical Guide on its Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurohyocholic acid (THCA) is a primary conjugated bile acid predominantly found in the bile of pigs. Structurally, it is the N-acyl amide conjugate of hyocholic acid and taurine. This unique bile acid plays a crucial role in the emulsification and absorption of dietary fats due to its amphipathic nature. Beyond its digestive functions, emerging research indicates its involvement in metabolic regulation, including glucose homeostasis through the stimulation of glucagon-like peptide-1 (GLP-1) secretion. This technical guide provides an in-depth overview of the structure, synthesis, metabolism, and physiological functions of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its metabolic and signaling pathways.

Structure of this compound

This compound is a C26 steroid acid and a taurine-conjugated bile acid.[1] Its chemical structure consists of a hyocholic acid backbone conjugated to a taurine molecule via an amide bond.

Chemical and Physical Properties of this compound [1][2]

| Property | Value |

| Chemical Formula | C₂₆H₄₅NO₇S |

| IUPAC Name | 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

| Molecular Weight | 515.7 g/mol |

| Synonyms | Tauro-γ-muricholic acid, THCA |

The core structure is the C24 steroid, hyocholic acid, which is a trihydroxy bile acid with hydroxyl groups at the 3α, 6α, and 7α positions.[3] The conjugation with taurine at the C-24 position enhances its amphipathic properties, making it an effective biological detergent.[3]

Synthesis and Metabolism

Synthesis of this compound

The synthesis of this compound occurs in the liver and involves two main stages: the synthesis of its precursor, hyocholic acid, from cholesterol, followed by its conjugation with taurine.

2.1.1. Biosynthesis of Hyocholic Acid

Hyocholic acid is a primary bile acid in pigs. Its synthesis from cholesterol follows the general pathways of bile acid synthesis, with a key species-specific hydroxylation step. The enzyme responsible for the 6α-hydroxylation of chenodeoxycholic acid to form hyocholic acid in pigs is the cytochrome P450 enzyme, CYP4A21.

2.1.2. Conjugation with Taurine

The final step in the synthesis of this compound is the conjugation of hyocholic acid with the amino acid taurine. This reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAT). The process involves the activation of the carboxyl group of hyocholic acid to a Coenzyme A thioester, followed by the transfer of the hyocholyl group to the amino group of taurine, forming an amide bond. A single enzyme is responsible for the conjugation of bile acids with both glycine and taurine in the human liver.

Figure 1: Biosynthesis pathway of this compound.

Metabolism by Gut Microbiota

Once secreted into the intestine, this compound is subject to metabolism by the gut microbiota. The primary metabolic transformations include deconjugation and dehydroxylation.

-

Deconjugation: Bacterial bile salt hydrolases (BSH) cleave the amide bond, releasing hyocholic acid and taurine.

-

7α-dehydroxylation: Subsequently, bacterial 7α-dehydroxylase enzymes can remove the hydroxyl group at the C-7 position of hyocholic acid to form the secondary bile acid, hyodeoxycholic acid.

Figure 2: Metabolism of this compound by Gut Microbiota.

Physiological Functions and Signaling Pathways

Role in Digestion

As a prominent bile acid in pigs, the primary and most well-established function of this compound is its role as a biological detergent in the digestion and absorption of dietary lipids and fat-soluble vitamins. Its amphipathic nature allows it to emulsify large fat globules into smaller micelles, increasing the surface area for enzymatic digestion by lipases.

Regulation of Cholesterol Homeostasis

This compound has been shown to inhibit the precipitation of cholesterol crystals by stabilizing cholesterol in a liquid-crystalline phase. This property is significant in the context of preventing cholesterol gallstone formation.

Signaling Pathways

Recent studies have highlighted the role of this compound as a signaling molecule, particularly in glucose metabolism.

3.3.1. GLP-1 Secretion

This compound has been demonstrated to stimulate the production and secretion of glucagon-like peptide-1 (GLP-1) in intestinal enteroendocrine cells. This effect is mediated by the promotion of proglucagon transcription. GLP-1 is a key incretin hormone that enhances insulin secretion, and thus, THCA plays a role in glucose homeostasis.

Figure 3: Proposed signaling pathway for THCA-induced GLP-1 secretion.

3.3.2. Interaction with Bile Acid Receptors

While the direct and specific interactions of this compound with key bile acid receptors like the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) are still under active investigation, its structural similarity to other bile acids suggests potential roles in modulating these pathways. FXR and TGR5 are central to the regulation of bile acid synthesis, transport, and overall metabolic homeostasis.

Quantitative Data

The concentration of this compound varies significantly across different tissues and biological fluids in pigs.

Concentrations of this compound and Related Bile Acids in Pigs

| Biological Matrix | Analyte | Concentration (µmol/g or µmol/mL) | Reference |

| Ileum (FMT piglets) | Taurine-conjugated BAs | ~3543 | |

| Liver (GF piglets) | HCA species | 3865.77 ± 697.0 | |

| Serum (GF piglets) | HCA species | 20.02 ± 4.7 | |

| Ileum Chyme (FMT piglets) | CDCA species | 1065.19 ± 458.7 | |

| Cecal Contents (FMT piglets) | Free BAs | 8.53 ± 1.4 |

FMT: Fecal Microbiota Transplantation; GF: Germ-Free; HCA: Hyocholic Acid; CDCA: Chenodeoxycholic Acid.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Objective: To quantify the concentration of this compound in biological samples (e.g., serum, bile, tissue homogenates).

Methodology:

-

Sample Preparation:

-

To 100 µL of serum, add an internal standard solution containing a deuterated analog of the bile acid of interest.

-

Precipitate proteins by adding 200 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and dilute with an appropriate volume of water.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Methanol/acetonitrile (1:1) with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate the bile acids of interest.

-

Flow Rate: 0.65 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Analysis Mode: Selected Reaction Monitoring (SRM) using specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Figure 4: Experimental workflow for LC-MS/MS quantification of THCA.

In Vitro GLP-1 Secretion Assay

Objective: To assess the effect of this compound on GLP-1 secretion from enteroendocrine cells.

Methodology:

-

Cell Culture:

-

Culture an appropriate enteroendocrine cell line (e.g., STC-1 or NCI-H716) in a suitable medium and conditions.

-

Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well.

-

-

Treatment:

-

Once the cells reach the desired confluency, replace the medium with a serum-free medium containing different concentrations of this compound (e.g., 25 µM) or a vehicle control.

-

Incubate for a specified period (e.g., 1 hour for secretion, 24 hours for production).

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant to measure secreted GLP-1.

-

Lyse the cells to measure intracellular GLP-1 content and proglucagon gene expression (via qPCR).

-

Quantify GLP-1 levels in the supernatant and cell lysates using a commercially available GLP-1 ELISA kit.

-

Conclusion

This compound, a major bile acid in porcine species, is a multifaceted molecule with significant roles in digestion and metabolic regulation. Its unique structure, arising from the 6α-hydroxylation of its precursor and subsequent conjugation with taurine, dictates its physiological functions. While its role as a biological detergent is well-established, its capacity to modulate signaling pathways, such as the stimulation of GLP-1 secretion, opens new avenues for research and potential therapeutic applications in metabolic diseases. Further investigation into its specific interactions with key metabolic receptors and the detailed elucidation of its downstream signaling cascades will be crucial for fully understanding its physiological importance and harnessing its therapeutic potential.

References

Taurohyocholic acid biosynthesis pathway in mammals

An In-depth Technical Guide to the Taurohyocholic Acid Biosynthesis Pathway in Mammals

Introduction

This compound (THCA) is a taurine-conjugated bile acid prominently found in the bile of pigs, where it represents a major component of the bile acid pool.[1] In other mammals, including humans, it is typically present in very low concentrations but can become more significant in certain conditions like cholestasis or following procedures such as sleeve gastrectomy.[2][3] THCA is a trihydroxy bile acid, characterized by hydroxyl groups at the 3α, 6α, and 7α positions of the steroid nucleus. Its biosynthesis is a specialized branch of the general bile acid synthesis pathway, diverging from the synthesis of the common primary bile acids, cholic acid and chenodeoxycholic acid (CDCA).

This guide provides a detailed overview of the THCA biosynthesis pathway, its regulation, quantitative data, and key experimental protocols relevant to its study. The content is tailored for researchers, scientists, and drug development professionals working in hepatology, gastroenterology, and metabolic diseases.

The Biosynthesis Pathway of this compound

The synthesis of THCA is a multi-step enzymatic process that occurs primarily in the liver. It begins with the primary bile acid chenodeoxycholic acid (CDCA), which is itself synthesized from cholesterol. The pathway can be divided into three main stages: hydroxylation, activation, and conjugation.

Stage 1: 6α-Hydroxylation of Chenodeoxycholic Acid

The defining step in the formation of hyocholic acid (HCA), the unconjugated precursor to THCA, is the introduction of a hydroxyl group at the 6α position of CDCA.

-

Substrate : Chenodeoxycholic acid (CDCA) or its taurine-conjugated form, taurochenodeoxycholic acid (TCDCA).

-

Enzyme : A species-specific cytochrome P450 enzyme.

-

In pigs , this reaction is catalyzed by CYP4A21 , a taurochenodeoxycholic acid 6α-hydroxylase.[2][4] This enzyme is highly specific and is responsible for the abundance of HCA in this species.

-

In humans , the 6α-hydroxylation of bile acids is catalyzed by CYP3A4 . CYP3A4 is a versatile enzyme known for its role in detoxifying a wide range of xenobiotics and endogenous compounds. Its activity on CDCA and lithocholic acid leads to the formation of more hydrophilic, and thus less toxic, bile acids.

-

-

Product : Hyocholic acid (HCA).

Stage 2: Activation of Hyocholic Acid

Before conjugation, the carboxyl group of the HCA side chain must be activated by forming a thioester linkage with coenzyme A (CoA).

-

Substrate : Hyocholic acid (HCA).

-

Enzyme : Bile acid-CoA ligase (BACL) (EC 6.2.1.7). This enzyme, located on the endoplasmic reticulum and peroxisomal membranes, catalyzes the ATP-dependent activation of various bile acids.

-

Reaction : The reaction consumes ATP and CoA to produce hyocholyl-CoA, AMP, and pyrophosphate.

-

Product : Hyocholyl-CoA.

Stage 3: Conjugation with Taurine

The final step is the amidation of the activated bile acid with the amino acid taurine.

-

Substrate : Hyocholyl-CoA and Taurine.

-

Enzyme : Bile acid-CoA:amino acid N-acyltransferase (BAAT) (EC 2.3.1.65). This cytosolic enzyme catalyzes the transfer of the hyocholyl group from CoA to the amino group of taurine (or glycine). A single BAAT enzyme is responsible for conjugating various bile acids with either taurine or glycine in humans.

-

Product : this compound (THCA) and Coenzyme A.

The overall pathway from the key intermediate CDCA is illustrated below.

Regulation of the Pathway

The biosynthesis of THCA is regulated at the level of the 6α-hydroxylase enzyme, which in humans is CYP3A4. The expression of CYP3A4 is controlled by a complex network of nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR).

-

Regulation by Farnesoid X Receptor (FXR) : FXR is the primary sensor for bile acids in the liver and intestine. When concentrations of primary bile acids, such as the THCA precursor CDCA, rise, they bind to and activate FXR. Activated FXR can then induce the expression of CYP3A4, providing a mechanism to increase the hydroxylation and subsequent detoxification of potentially harmful bile acids. This is part of an adaptive response to high bile acid levels.

-

Regulation by Pregnane X Receptor (PXR) : PXR is activated by a wide range of compounds, including xenobiotics (e.g., certain drugs) and endogenous molecules like the secondary bile acid lithocholic acid (LCA). PXR activation strongly induces the expression of CYP3A4. This means that the synthesis of HCA can be increased in response to exposure to various drugs or changes in the gut microbiome that alter the secondary bile acid pool.

This dual regulation by FXR and PXR allows the pathway to respond to both the primary bile acid pool (via FXR) and to xenobiotic/endobiotic stress signals (via PXR), ensuring an efficient detoxification route for bile acids.

Quantitative Data

Quantitative analysis is crucial for understanding the physiological and pathological roles of THCA. The data presented here includes enzyme kinetics for the key hydroxylation step and physiological concentrations in porcine models.

Table 1: Kinetic Parameters for 6α-Hydroxylation of Bile Acids This table summarizes the kinetic data for the 6α-hydroxylation of taurochenodeoxycholic acid catalyzed by human CYP3A4.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/nmol P450/min) | Species | Reference |

| CYP3A4 | Taurochenodeoxycholic Acid | 90 | 18.2 | Human | |

| Human Liver Microsomes | Taurochenodeoxycholic Acid | 716 | N/A | Human |

Table 2: Quantitative Levels of this compound and Related Bile Acids in Growing-Finishing Pigs This table presents the concentrations of various bile acids in the serum and feces of pigs from a control group and a group supplemented with bile acids (0.5 g/kg feed). Data are expressed as mean ± SEM.

| Bile Acid | Sample | Control Group (ng/mL or ng/g) | Bile Acid Supplemented Group (ng/mL or ng/g) | Reference |

| This compound (THCA) | Serum | 15.6 ± 3.4 | 14.1 ± 2.6 | |

| Tauro-hyodeoxycholic acid (THDCA) | Serum | 1.8 ± 0.5 | 4.8 ± 0.9 | |

| Hyodeoxycholic acid (HDCA) | Serum | 1.1 ± 0.3 | 2.5 ± 0.5 | |

| Glycoursodeoxycholic acid (GUDCA) | Serum | 1.6 ± 0.3 | 3.3 ± 0.6 | |

| Hyodeoxycholic acid (HDCA) | Feces | 134.1 ± 26.5 | 315.6 ± 69.1 |

* Indicates a statistically significant difference (P < 0.05) from the control group.

Experimental Protocols

This section provides detailed methodologies for the quantification of THCA and for assaying the activity of the key enzymes involved in its synthesis.

Quantification of this compound by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of THCA and other bile acids in biological samples like serum or feces.

1. Objective: To quantify the concentration of THCA in serum samples.

2. Materials:

-

Reagents: Acetonitrile, Methanol (HPLC Grade), Formic Acid, Water (HPLC Grade), THCA analytical standard, and isotopically labeled internal standard (e.g., Taurocholic Acid-D4).

-

Equipment: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, analytical column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm), microcentrifuge tubes, vortex mixer, centrifuge.

3. Sample Preparation (Protein Precipitation):

-

Pipette 200 µL of serum sample (or calibrator/control) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard mixture (e.g., 1000 ng/mL in methanol) to each tube and vortex briefly.

-

Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to an MS vial containing 200 µL of water and cap securely.

4. LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: Hypersil GOLD C18 (or equivalent).

-

Column Temperature: 50 °C.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: Develop a suitable gradient to separate THCA from other bile acids (e.g., linear gradient from 20% to 95% B over 8 minutes).

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (H-ESI).

-

Ion Source Temperature: 300-350 °C.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

THCA: Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

Internal Standard: Monitor the specific transition for the labeled internal standard.

-

Note: Specific m/z values must be determined by direct infusion of standards on the specific instrument used. For taurine-conjugated bile acids, the product ion m/z 80 (SO3-) is often monitored.

-

-

5. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (THCA/Internal Standard) against the concentration of the calibrators.

-

Use the regression equation from the calibration curve to calculate the concentration of THCA in the unknown samples.

Enzyme Assay for 6α-Hydroxylase Activity (CYP3A4/CYP4A21)

This protocol is for measuring the activity of the cytochrome P450 enzyme responsible for converting CDCA or TCDCA to HCA or THCA.

1. Objective: To determine the kinetic parameters (Km, Vmax) of CYP3A4-mediated 6α-hydroxylation.

2. Materials:

-

Enzyme Source: Human liver microsomes or recombinant CYP3A4.

-

Substrate: Taurochenodeoxycholic acid (TCDCA).

-

Cofactors: NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, MgCl₂).

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

-

Quenching Solution: Cold acetonitrile containing an internal standard.

-

Equipment: Incubator/water bath (37°C), LC-MS/MS system.

3. Assay Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes. For each reaction, add:

-

Potassium phosphate buffer.

-

Liver microsomes (e.g., 0.5 mg/mL final concentration).

-

A range of TCDCA concentrations (e.g., 10 µM to 1 mM) to determine kinetics.

-

-

Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding 2 volumes of cold acetonitrile containing the internal standard.

-

Vortex and centrifuge at high speed for 10 minutes to pellet the protein.

-

Transfer the supernatant for LC-MS/MS analysis to quantify the product (THCA).

4. Data Analysis:

-

Quantify the amount of THCA produced per unit time per mg of microsomal protein.

-

Plot the reaction velocity against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) Activity Assay

This protocol measures the final step in THCA synthesis, the conjugation of HCA-CoA with taurine.

1. Objective: To measure the rate of THCA formation from hyocholyl-CoA and taurine.

2. Materials:

-

Enzyme Source: Liver cytosol fraction or purified recombinant BAAT.

-

Substrates: Hyocholyl-CoA (synthesized enzymatically or chemically) and radiolabeled [³H]Taurine.

-

Buffer: Tris-HCl buffer (pH 7.8) containing dithiothreitol (DTT).

-

Quenching/Extraction Solution: n-Butanol.

-

Equipment: Scintillation counter, scintillation vials, water bath (37°C).

3. Assay Procedure:

-

Prepare the hyocholyl-CoA substrate by pre-incubating HCA with ATP, CoA, and a source of Bile Acid-CoA Ligase (e.g., liver microsomes).

-

In a separate tube, prepare the conjugation reaction mixture containing:

-

Tris-HCl buffer.

-

Liver cytosol (as the source of BAAT).

-

Radiolabeled [³H]Taurine.

-

-

Initiate the reaction by adding the pre-formed hyocholyl-CoA to the conjugation mixture.

-

Incubate at 37°C for 10-20 minutes.

-

Terminate the reaction by adding an acidic buffer (e.g., glycine-HCl, pH 2.8).

-

Add n-butanol to the tube. The hydrophobic product, [³H]THCA, will partition into the organic n-butanol phase, while the unreacted hydrophilic [³H]Taurine remains in the aqueous phase.

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer an aliquot of the upper n-butanol phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the amount of [³H]THCA formed based on the measured radioactivity and the specific activity of the [³H]Taurine.

-

Express the enzyme activity as nmol of product formed per minute per mg of protein.

Conclusion

The biosynthesis of this compound represents a specialized metabolic pathway that is particularly prominent in porcine species but also serves a detoxification role in humans. The pathway hinges on the 6α-hydroxylation of chenodeoxycholic acid, a reaction catalyzed by species-specific cytochrome P450 enzymes—CYP4A21 in pigs and CYP3A4 in humans. The subsequent activation and conjugation steps are carried out by the general bile acid-modifying enzymes, BACL and BAAT. Regulation of this pathway in humans is intricately linked to the nuclear receptors FXR and PXR, integrating bile acid homeostasis with xenobiotic and endobiotic detoxification. Understanding the nuances of this pathway, its regulation, and its quantitative aspects is essential for research into bile acid physiology, metabolic disorders, and the development of novel therapeutics targeting these pathways.

References

- 1. Hyocholic acid: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]

- 2. Hyocholic acid - Wikipedia [en.wikipedia.org]

- 3. Hyocholic acid species as novel biomarkers for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The porcine taurochenodeoxycholic acid 6alpha-hydroxylase (CYP4A21) gene: evolution by gene duplication and gene conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Taurohyocholic Acid: A Technical Guide

Introduction

Taurohyocholic acid (THCA) is a taurine-conjugated primary bile acid predominantly found in the bile of pigs. Like other bile acids, it plays a crucial role in the emulsification and absorption of dietary fats and lipids. Beyond its digestive functions, recent research has highlighted its involvement in metabolic signaling pathways, making it a molecule of interest for researchers in gastroenterology, metabolism, and drug development. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this compound.

Historical Perspective: The Unraveling of Bile Acid Chemistry

The journey to understanding this compound is deeply rooted in the broader history of bile acid research, which commenced in the 19th century.

Early Discoveries in Bile Chemistry

The formal study of bile acids began in 1848 when the German chemist Adolph Strecker first isolated cholic acid from ox bile. This marked a pivotal moment, opening the door to the chemical characterization of the primary components of bile. For many decades that followed, the research community focused on identifying and structurally elucidating the major bile acids present in various animal species.

The Focus on Pig Bile and the Identification of Hyocholic Acid

While much of the initial research centered on bile acids from species like cattle and humans, the unique composition of porcine (pig) bile eventually drew scientific attention. It was observed that pig bile contained a distinct profile of bile acids. The key unconjugated primary bile acid in pigs was identified as hyocholic acid (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid).

A landmark contribution to this area was made by G. A. D. Haslewood in the mid-20th century. His extensive work on the comparative biochemistry of bile salts across different species was instrumental. In a significant 1971 study published in the Biochemical Journal, Haslewood and his colleagues analyzed the bile of germ-free pigs.[1] This research definitively established that hyocholic acid, along with its glycine and taurine conjugates, are primary bile acids synthesized in the pig liver.[1] This was a critical finding, as it distinguished them from secondary bile acids, which are modified by gut bacteria.

The Emergence of this compound

With the identification of hyocholic acid as a primary bile acid in pigs, the existence of its conjugated forms, including this compound (the taurine conjugate) and Glycohyocholic acid (the glycine conjugate), was confirmed. The process of conjugation, where a bile acid is linked to an amino acid (either taurine or glycine), was understood to be a crucial step in the liver to increase the water solubility and detergent properties of bile acids. While a single, celebrated "discovery" paper for this compound is not apparent in the historical record, its identification was a direct and logical consequence of the established principles of bile acid metabolism and the characterization of hyocholic acid from pig bile.

Physicochemical Properties and Synthesis

This compound is an amphipathic molecule, possessing both hydrophobic (the steroid nucleus) and hydrophilic (the hydroxyl groups and the taurine conjugate) regions. This property is central to its physiological function.

| Property | Value |

| Molecular Formula | C26H45NO7S |

| Molecular Weight | 515.7 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO |

| Primary Precursor | Hyocholic Acid |

| Conjugating Amino Acid | Taurine |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

This section details the methodologies for the isolation, quantification, and functional characterization of this compound.

Isolation of this compound from Pig Bile

This protocol is based on established methods for the separation of bile acids from biological sources.[2][3]

Objective: To isolate a mixture of conjugated bile acids from raw pig bile, from which this compound can be further purified.

Materials:

-

Fresh pig bile (obtained from a slaughterhouse)

-

Ethanol (95%)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diatomaceous earth (e.g., Celite)

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., chloroform:methanol:acetic acid mixtures)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Mix fresh pig bile with 10 volumes of 95% ethanol and stir for 4 hours at room temperature. This precipitates proteins and other macromolecules.

-

Filtration: Filter the mixture through a bed of diatomaceous earth to remove the precipitate.

-

Concentration: Concentrate the ethanolic extract using a rotary evaporator until a syrupy residue is obtained.

-

Saponification (Optional for total bile acids): To obtain unconjugated bile acids, the residue can be saponified by refluxing with aqueous NaOH. However, for the isolation of conjugated bile acids like THCA, this step is omitted.

-

Acidification and Extraction: Resuspend the residue in water and acidify to pH 2-3 with HCl. Extract the bile acids into a suitable organic solvent like diethyl ether or ethyl acetate.

-

Chromatographic Separation: Concentrate the organic extract and apply it to a silica gel column. Elute the column with a gradient of solvents (e.g., increasing concentrations of methanol in chloroform with a constant small percentage of acetic acid) to separate the different bile acid classes.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Purification: Pool the fractions rich in this compound and further purify by recrystallization or preparative HPLC.

Figure 1: Experimental workflow for the isolation of this compound from pig bile.

Quantitative Analysis by HPLC-MS/MS

Modern quantification of this compound in biological matrices like serum, plasma, or bile is achieved with high sensitivity and specificity using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Objective: To accurately quantify the concentration of this compound in a biological sample.

Materials:

-

Biological sample (e.g., serum, bile)

-

Internal standard (e.g., deuterated this compound)

-

Acetonitrile

-

Methanol

-

Formic acid

-

Water (LC-MS grade)

-

Protein precipitation plates or tubes

-

High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of the biological sample, add 200 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a new plate or vial for analysis.

-

-

LC Separation:

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the C18 column.

-

Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile/methanol with 0.1% formic acid).

-

The gradient is designed to separate this compound from other bile acids and matrix components.

-

-

MS/MS Detection:

-

The mass spectrometer is operated in negative ion mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and its internal standard.

-

For this compound (C26H45NO7S), the precursor ion [M-H]⁻ is m/z 514.3. A characteristic product ion is m/z 80.0, corresponding to the sulfite fragment from the taurine moiety.

-

-

Quantification:

-

A calibration curve is generated using known concentrations of a this compound standard.

-

The concentration in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

| Parameter | Typical Value/Condition |

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (9:1) + 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | Precursor Ion [M-H]⁻: m/z 514.3 -> Product Ion: m/z 80.0 |

Table 2: Typical HPLC-MS/MS Parameters for this compound Quantification

Signaling Pathways and Functional Assays

This compound, like other bile acids, exerts biological effects by activating specific receptors, primarily the G-protein coupled receptor TGR5 and the nuclear receptor Farnesoid X Receptor (FXR).

TGR5 Activation Pathway

TGR5 is a membrane-bound receptor that, upon activation by bile acids, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in regulating inflammation, glucose metabolism, and energy expenditure.

Figure 2: TGR5 signaling pathway activated by this compound.

TGR5 Reporter Gene Assay

This assay is used to determine if this compound can activate the TGR5 receptor.

Objective: To measure the activation of the TGR5 receptor by this compound in a cell-based assay.

Materials:

-

HEK293 cells (or other suitable host cell line)

-

Expression vector for human TGR5

-

Reporter vector containing a cAMP response element (CRE) linked to a luciferase or secreted alkaline phosphatase (SEAP) gene

-

Cell culture medium and reagents

-

Transfection reagent

-

This compound

-

Positive control agonist (e.g., Oleanolic acid)

-

Lysis buffer and luciferase/SEAP substrate

-

Luminometer

Procedure:

-

Co-transfection: Co-transfect HEK293 cells with the TGR5 expression vector and the CRE-luciferase reporter vector.

-

Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound, a positive control, and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 6-24 hours.

-

Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer. If using a SEAP reporter, collect the cell culture medium and measure SEAP activity.

-

Data Analysis: Plot the luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a primary sensor for bile acids. When activated, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes. This regulates the expression of genes involved in bile acid synthesis, transport, and metabolism.

Figure 3: FXR signaling pathway potentially modulated by this compound.

FXR Activation Analysis by qPCR

The activation of FXR signaling can be assessed by measuring the change in the expression of its known target genes.

Objective: To determine if this compound modulates the expression of FXR target genes in a relevant cell line (e.g., HepG2 human hepatoma cells).

Materials:

-

HepG2 cells

-

Cell culture medium and reagents

-

This compound

-

Positive control FXR agonist (e.g., GW4064, CDCA)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for FXR target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment: Culture HepG2 cells to confluency and treat them with different concentrations of this compound, a positive control, and a vehicle control for 24 hours.

-

RNA Extraction: Extract total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform quantitative real-time PCR using primers for FXR target genes and the housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the delta-delta Ct (ΔΔCt) method to determine the fold change in gene expression in treated cells relative to the vehicle control. An increase in the expression of genes like SHP and BSEP indicates FXR activation.

Conclusion

The discovery and characterization of this compound are emblematic of the broader scientific endeavor to understand the complex chemistry and physiology of bile acids. From its initial identification as a key component of pig bile to its current role as a tool for studying metabolic signaling pathways, THCA continues to be a molecule of significant interest. The experimental protocols detailed in this guide provide a framework for researchers to isolate, quantify, and functionally characterize this important bile acid, paving the way for new discoveries in the fields of metabolism and drug development.

References

Taurohyocholic Acid: A Novel Signaling Molecule in Metabolic Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Taurohyocholic acid (THCA), a taurine-conjugated derivative of hyocholic acid, is emerging as a significant signaling molecule with the potential to modulate key metabolic pathways. Predominantly found in the bile acid pool of certain species, THCA and its related hyocholic acid analogs are gaining attention for their unique interactions with the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). This technical guide provides a comprehensive overview of the current understanding of THCA's role in metabolic signaling, its effects on glucose and lipid homeostasis, and its therapeutic potential. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and drug development in the context of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).

Introduction to this compound

This compound is a bile acid distinguished by the presence of a hydroxyl group at the 6α position of the steroid nucleus and conjugation with the amino acid taurine. While present in trace amounts in humans, THCA and other hyocholic acid species constitute a significant portion of the bile acid pool in animals like pigs, which are known for their resistance to metabolic syndrome.[1][2] This observation has spurred interest in the unique signaling properties of these molecules and their potential therapeutic applications in human metabolic disorders.

The signaling functions of bile acids are primarily mediated by two key receptors: the nuclear receptor FXR and the cell surface receptor TGR5. THCA, along with its unconjugated form, hyocholic acid (HCA), exhibits a distinct pattern of receptor interaction, acting as an antagonist for FXR and an agonist for TGR5.[2][3] This dual activity positions THCA as a molecule of interest for simultaneously modulating multiple metabolic pathways.

THCA Signaling Pathways

Farnesoid X Receptor (FXR) Antagonism

Evidence strongly suggests that THCA functions as an antagonist of FXR. While direct quantitative data for THCA is limited, studies on the closely related tauro-β-muricholic acid have demonstrated competitive and reversible antagonism of FXR with an IC50 of 40 μM.[4] Similarly, hyocholic acid has been identified as an FXR antagonist. By inhibiting FXR, THCA can counteract the effects of FXR agonists like chenodeoxycholic acid (CDCA). In the liver, FXR activation normally suppresses the expression of key genes involved in bile acid synthesis (e.g., CYP7A1) and promotes the expression of genes involved in bile acid transport. In the context of metabolism, FXR activation can have complex effects, including the regulation of gluconeogenesis and lipogenesis. As an antagonist, THCA is expected to reverse these effects.

Figure 1: THCA as an Antagonist of the FXR Signaling Pathway.

Takeda G Protein-Coupled Receptor 5 (TGR5) Agonism

Various bile acids are known to activate TGR5, a G protein-coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and downstream signaling cascades. Hyocholic acid species have been shown to improve glucose homeostasis through a distinct TGR5- and FXR-signaling mechanism, suggesting that THCA is a TGR5 agonist. Activation of TGR5 in intestinal L-cells is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with beneficial effects on glucose metabolism.

Figure 2: THCA as an Agonist of the TGR5 Signaling Pathway.

Role in Metabolic Pathways

The dual action of THCA as an FXR antagonist and a TGR5 agonist suggests a multifaceted role in regulating glucose and lipid metabolism.

Glucose Homeostasis

THCA is expected to improve glucose homeostasis through several mechanisms. By antagonizing FXR in the liver, it may lead to a decrease in the expression of gluconeogenic enzymes such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase). Simultaneously, as a TGR5 agonist, THCA can stimulate GLP-1 secretion from intestinal L-cells. GLP-1, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion, and slows gastric emptying, all of which contribute to lower blood glucose levels.

| Gene | Function | Expected Regulation by THCA | Underlying Mechanism |

| PEPCK | Rate-limiting enzyme in gluconeogenesis | Downregulation | FXR antagonism |

| G6Pase | Catalyzes the final step of gluconeogenesis | Downregulation | FXR antagonism |

Lipid Metabolism

The impact of THCA on lipid metabolism is also anticipated to be beneficial. FXR activation is known to influence the expression of genes involved in lipogenesis and fatty acid oxidation. By antagonizing FXR, THCA may reduce the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes lipogenesis. Conversely, FXR antagonism may lead to an increase in the expression of Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation. These combined effects would lead to reduced lipid accumulation in the liver.

| Gene | Function | Expected Regulation by THCA | Underlying Mechanism |

| SREBP-1c | Master regulator of lipogenesis | Downregulation | FXR antagonism |

| CPT1A | Rate-limiting enzyme in fatty acid oxidation | Upregulation | FXR antagonism |

Experimental Protocols

Quantification of this compound by LC-MS/MS

A robust and sensitive method for the quantification of THCA in biological matrices is essential for pharmacokinetic and metabolic studies.

Figure 3: General Workflow for LC-MS/MS Quantification of THCA.

Methodology:

-

Sample Preparation:

-

To 100 µL of serum or plasma, add an internal standard solution (e.g., deuterated THCA).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).

-

-

UPLC-MS/MS Conditions:

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 15-20 minutes.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MRM Transition for THCA: m/z 514.3 → 80.0 (corresponding to the taurine fragment).

-

FXR Antagonist Reporter Assay

This cell-based assay is used to determine the ability of THCA to inhibit the transcriptional activity of FXR.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2 or HEK293T) in appropriate media.

-

Co-transfect the cells with an FXR expression vector, an FXR-responsive reporter plasmid (containing an FXRE upstream of a luciferase gene), and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment:

-

After transfection, treat the cells with a known FXR agonist (e.g., GW4064 or CDCA) in the presence or absence of varying concentrations of THCA.

-

-

Luciferase Assay:

-

After an incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percent inhibition of FXR activity by THCA at each concentration and determine the IC50 value.

-

TGR5 Agonist cAMP Assay

This assay measures the ability of THCA to activate TGR5 and induce the production of intracellular cAMP.

Methodology:

-

Cell Culture:

-

Use a cell line stably or transiently expressing the human TGR5 receptor (e.g., HEK293 or CHO cells).

-

-

Treatment:

-

Treat the cells with varying concentrations of THCA for a short period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

-

-

Data Analysis:

-

Generate a dose-response curve and calculate the EC50 value for THCA-induced cAMP production.

-

In Vivo Studies in a Diabetic Mouse Model

To evaluate the therapeutic potential of THCA in a relevant disease model, a diabetic mouse model can be utilized.

Methodology:

-

Induction of Diabetes:

-

Induce type 2 diabetes in C57BL/6J mice by feeding a high-fat diet for an extended period (e.g., 8-12 weeks).

-

-

THCA Administration:

-

Administer THCA or vehicle control to the diabetic mice daily via oral gavage for a specified duration (e.g., 4-8 weeks). Doses can be determined based on preliminary studies.

-

-

Metabolic Phenotyping:

-

Monitor body weight, food intake, and fasting blood glucose levels regularly.

-

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.

-

At the end of the study, collect blood and tissues for analysis of plasma lipids, insulin, GLP-1, and gene expression in the liver and intestine.

-

Therapeutic Potential and Future Directions

The unique signaling profile of THCA as an FXR antagonist and TGR5 agonist makes it a promising candidate for the treatment of metabolic diseases. By simultaneously targeting these two key receptors, THCA has the potential to improve glucose control, reduce hepatic steatosis, and enhance overall metabolic health.

Future research should focus on:

-

Determining the precise binding affinities (IC50 and EC50 values) of THCA for FXR and TGR5.

-

Conducting detailed dose-response studies to elucidate the effects of THCA on the expression of key metabolic genes in vitro and in vivo.

-

Evaluating the long-term efficacy and safety of THCA in various animal models of metabolic disease.

-

Exploring the potential synergistic effects of THCA with existing therapies for type 2 diabetes and NAFLD.

Conclusion

This compound represents a novel and exciting avenue for research in the field of metabolic diseases. Its distinct ability to antagonize FXR while activating TGR5 offers a unique mechanism for modulating glucose and lipid metabolism. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this intriguing signaling molecule. As our understanding of the complex interplay between bile acids and metabolic regulation continues to grow, molecules like THCA may pave the way for the development of new and effective treatments for some of the most pressing health challenges of our time.

References

An In-depth Technical Guide on the Endogenous Production and Regulation of Taurohyocholic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurohyocholic acid (THCA) is a taurine-conjugated derivative of hyocholic acid (HCA), a trihydroxy bile acid. While it is a major bile acid in pigs, it is found in lower concentrations in humans. Emerging research has highlighted the unique regulatory roles of HCA and its conjugates, including THCA, in glucose and lipid metabolism, distinguishing them from other primary bile acids. This technical guide provides a comprehensive overview of the endogenous production and regulation of THCA, detailing its biosynthetic pathways, the enzymes involved, and the intricate regulatory networks that govern its homeostasis. This document also includes detailed experimental protocols for the quantification and functional analysis of THCA, along with structured tables of quantitative data and diagrams of key signaling pathways to serve as a valuable resource for researchers in the fields of gastroenterology, hepatology, and drug development.

Endogenous Production of this compound

The synthesis of this compound (THCA) is a multi-step process that begins with the biosynthesis of its precursor, hyocholic acid (HCA), from cholesterol. This is followed by a conjugation step with the amino acid taurine.

Biosynthesis of Hyocholic Acid (HCA)

Hyocholic acid (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) is a primary bile acid in pigs, while in humans it is present at lower concentrations.[1] The primary pathway for HCA synthesis involves the 6α-hydroxylation of chenodeoxycholic acid (CDCA).

-

In Pigs: The key enzyme responsible for the 6α-hydroxylation of CDCA to form HCA is cytochrome P450 4A21 (CYP4A21) .[2] This enzyme is highly expressed in the pig liver and is the primary determinant of the high HCA content in their bile.[3]

-

In Humans: The synthesis of HCA in humans is less defined. However, evidence suggests that cytochrome P450 3A4 (CYP3A4) may be involved in the 6α-hydroxylation of non-12α-hydroxylated bile acids, such as CDCA, to produce HCA.[4]

The overall biosynthesis of primary bile acids from cholesterol occurs through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. The initial and rate-limiting step in the classic pathway is the 7α-hydroxylation of cholesterol by cholesterol 7α-hydroxylase (CYP7A1) .[5] The alternative pathway is initiated by the mitochondrial sterol 27-hydroxylase (CYP27A1) . Both pathways lead to the formation of CDCA, a key precursor for HCA synthesis.

Conjugation of Hyocholic Acid to this compound

The final step in the production of THCA is the conjugation of HCA with taurine. This process, which increases the water solubility of the bile acid, occurs in the liver and involves a two-step enzymatic reaction:

-

Activation of HCA: Hyocholic acid is first activated to its coenzyme A (CoA) thioester, hyocholyl-CoA. This reaction is catalyzed by bile acid-CoA synthetase (BACS) , also known as fatty acid transport protein 5 (FATP5) or solute carrier family 27 member 5 (SLC27A5).

-

Amidation with Taurine: The hyocholyl-CoA is then conjugated with a molecule of taurine. This amidation reaction is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT) .

Regulation of this compound Production

The production of THCA is tightly regulated at multiple levels, primarily through the control of the key enzymes involved in the biosynthesis of its precursor, HCA, and the overall bile acid pool. The farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5) are central to this regulation.

Transcriptional Regulation of Bile Acid Synthesis

The synthesis of all bile acids, including HCA, is under negative feedback regulation by the bile acids themselves. This regulation is primarily mediated by the nuclear hormone receptor FXR .

When intracellular bile acid concentrations rise, they bind to and activate FXR in the liver and intestine. This activation triggers a signaling cascade that ultimately suppresses the transcription of CYP7A1 , the rate-limiting enzyme in the classic bile acid synthesis pathway. This suppression is achieved through two main mechanisms:

-

Hepatic FXR-SHP Pathway: In the liver, activated FXR induces the expression of the small heterodimer partner (SHP) , an atypical nuclear receptor that lacks a DNA-binding domain. SHP then binds to and inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are key transcriptional activators of the CYP7A1 gene.

-

Intestinal FXR-FGF19 Pathway: In the intestine, FXR activation by bile acids stimulates the synthesis and secretion of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding activates a signaling cascade that ultimately leads to the repression of CYP7A1 transcription.

Unique Regulatory Roles of Hyocholic Acid Species

Recent studies have revealed that HCA and its conjugated forms, including THCA, exhibit unique regulatory properties that differentiate them from other primary bile acids like cholic acid and chenodeoxycholic acid.

-

TGR5 Agonism: HCA species act as potent agonists for TGR5 . Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.

-

FXR Antagonism: In contrast to other primary bile acids that are FXR agonists, HCA species have been shown to act as FXR antagonists in certain contexts. This antagonistic activity can reverse the FXR-mediated inhibition of proglucagon transcription, further contributing to increased GLP-1 production.

This dual activity of TGR5 agonism and FXR antagonism positions THCA and other HCA derivatives as important signaling molecules in the regulation of metabolic processes.

Quantitative Data on this compound

The concentration of THCA and its precursor HCA can vary significantly depending on the species, tissue, and physiological or pathological state.

Table 1: Concentration of Hyocholic Acid (HCA) and its Conjugates in Human and Pig Tissues

| Species | Tissue/Fluid | Analyte | Concentration | Condition | Reference |

| Human | Serum | HCA | Markedly elevated (120-fold > healthy) | Liver Cirrhosis | |

| Human | Serum | HCA species | Lower | Obesity and Diabetes | |

| Human | Serum | HCA species | Increased | Post-Gastric Bypass Surgery | |

| Human | Liver | HCA | Healthy | ||

| Pig | Liver | HCA species | 3138.21 ± 329.9 µmol/mL | Healthy | |

| Pig | Bile | HCA species | 68.33 ± 6.4 µmol/mL | Healthy | |

| Pig | Serum | HCA species | 15.17 ± 2.9 µmol/mL | Healthy | |

| Pig | Serum | THCA | Elevated | Bile Acid Supplementation |

HCA species include HCA, G-HCA, T-HCA, HDCA, G-HDCA, and T-HDCA.

Table 2: Concentration of Taurocholic Acid (TCA) in Human Serum in Liver Disease

| Condition | Analyte | Concentration (nmol/L) | Fold Change vs. Healthy | Reference |

| Healthy Control | TCA | 74.3 ± 46.8 | - | |

| Liver Cirrhosis | TCA | 1986.5 ± 1453.2 | ~26.7 | |

| Drug-Induced Liver Injury (DILI) | TCA | ≥ 1955.41 | - | |

| Intrahepatic Cholestasis of Pregnancy | TCA | Significantly elevated | - |

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of THCA in serum or plasma. Optimization may be required based on the specific instrumentation and sample matrix.

4.1.1. Sample Preparation (Protein Precipitation)

-

To 200 µL of serum or plasma in a microcentrifuge tube, add 20 µL of an internal standard mixture (containing a deuterated analog of THCA, e.g., d4-Taurocholic acid).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube or vial.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

4.1.2. Liquid Chromatography Conditions

-

Column: A reversed-phase C18 column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the bile acids.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 40-50 °C.

-

Injection Volume: 5-10 µL.

4.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for THCA: The specific parent and daughter ions for THCA should be determined by direct infusion of a standard. A common fragmentation for taurine-conjugated bile acids is the loss of the taurine sulfonic acid group (m/z 80).

-

Source Parameters: Optimize vaporizer temperature, ion transfer tube temperature, and gas flows for maximum signal intensity.

FXR Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate the farnesoid X receptor (FXR).

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate growth medium.

-

Co-transfect the cells with three plasmids:

-

An FXR expression plasmid (e.g., pCMV-FXR).

-

A reporter plasmid containing a luciferase gene downstream of an FXR response element (e.g., pGL3-FXRE-Luc).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).

-

-

Use a suitable transfection reagent (e.g., Lipofectamine).

-

-

Compound Treatment:

-

After transfection (typically 24 hours), treat the cells with the test compound (e.g., THCA) at various concentrations.

-

Include a known FXR agonist (e.g., GW4064 or CDCA) as a positive control and a vehicle control (e.g., DMSO).

-

Incubate for 24 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

-

SHP Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol measures the change in the expression of the Small Heterodimer Partner (SHP) gene, a direct target of FXR, in response to a treatment.

-

Cell Culture and Treatment:

-

Culture a suitable liver cell line (e.g., HepG2) in appropriate growth medium.

-

Treat the cells with the test compound (e.g., THCA) at various concentrations for a specified time (e.g., 6-24 hours).

-

Include a positive control (e.g., an FXR agonist) and a vehicle control.

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial RNA extraction kit).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Quantify the RNA and assess its purity.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a suitable primer (e.g., oligo(dT) or random hexamers).

-

-

Quantitative Real-Time PCR (qPCR):

-

Prepare a qPCR reaction mixture containing:

-

cDNA template.

-

Forward and reverse primers specific for the SHP gene.

-

A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

qPCR master mix (containing DNA polymerase, dNTPs, and buffer).

-

-

Run the qPCR reaction in a real-time PCR cycler.

-

Include primers for a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the SHP gene and the housekeeping gene in each sample.

-

Calculate the relative expression of the SHP gene using the ΔΔCt method.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Hyocholic acid - Wikipedia [en.wikipedia.org]

- 2. ELISA determination of serum hyocholic acid concentrations in humans and their possible clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Importance of gut microbiota for bile acid composition and concentration in pigs [frontiersin.org]

- 4. Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Taurohyocholic Acid: An In-depth Technical Guide to its Role in the Bile Acid Pool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurohyocholic acid (THCA) is a taurine-conjugated form of hyocholic acid (HCA), a primary bile acid predominantly found in the bile of pigs. In humans, it is present in trace amounts under normal physiological conditions but has garnered increasing interest due to its potential role in metabolic regulation and liver diseases. This technical guide provides a comprehensive overview of THCA's contribution to the bile acid pool, its quantification, and its involvement in key signaling pathways.

This compound's Position in the Bile Acid Pool

The composition of the bile acid pool varies significantly across different species. While humans primarily synthesize cholic acid (CA) and chenodeoxycholic acid (CDCA), the porcine bile acid pool is uniquely dominated by hyocholic acid and its derivatives.

Quantitative Contribution of this compound

The contribution of THCA to the total bile acid pool is species-dependent and influenced by physiological and pathological states.

| Species | Condition | Sample Type | This compound (THCA) Contribution | Reference |

| Pig | Healthy | Plasma | ~76% (of total hyocholic acid and its derivatives) | [1][2] |

| Human | Healthy | Duodenal Aspirate | Undetectable | [3] |

| Human | Dyspepsia (during taurohyodeoxycholic acid administration) | Duodenal Aspirate | 2% - 13% of total biliary bile acids | [3] |

| Human | Hepatitis B-induced Cirrhosis | Urine | Increased levels | [4] |

| Rat | Healthy (during THDCA infusion) | Bile | Efficiently secreted without metabolism | |

| Mouse | Healthy | Liver | Decreased levels after taurocholic acid feeding |

Experimental Protocols for this compound Analysis

Accurate quantification of THCA in biological matrices is crucial for understanding its physiological and pathophysiological roles. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for bile acid analysis due to its high sensitivity and specificity.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix.

1. Serum/Plasma:

-

Protein Precipitation: This is a common and straightforward method.

-

To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile or methanol containing an internal standard (e.g., d4-Taurocholic acid).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for LC-MS/MS analysis.

-

2. Liver Tissue:

-

Homogenization and Liquid-Liquid Extraction:

-

Weigh approximately 50 mg of frozen liver tissue.

-

Homogenize the tissue in a suitable solvent (e.g., 1 mL of 75% methanol).

-

Add a non-polar solvent (e.g., 2 mL of methyl tert-butyl ether) and vortex.

-

Add water to induce phase separation and centrifuge.

-

Collect the lower aqueous phase containing the bile acids.

-

Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

-

3. Fecal Samples:

-

Solid Phase Extraction (SPE):

-

Homogenize a weighed amount of fecal sample in a suitable buffer.

-

Centrifuge to pellet solid debris.

-

Load the supernatant onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the bile acids with methanol.

-

Dry the eluate and reconstitute for analysis.

-

HPLC-MS/MS Analysis

-

Chromatographic Separation: A reverse-phase C18 column is typically used for separation. A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for THCA and the internal standard.

Signaling Pathways Involving this compound

Bile acids are now recognized as important signaling molecules that activate nuclear receptors and G-protein coupled receptors to regulate various metabolic processes. Hyocholic acid and its derivatives have been shown to have a unique signaling profile, particularly in the context of glucose homeostasis.

TGR5 Activation and FXR Inhibition

A key finding is that hyocholic acid (and likely its taurine conjugate, THCA) can simultaneously activate the G-protein coupled bile acid receptor 1 (TGR5) and inhibit the farnesoid X receptor (FXR). This dual action is significant as it leads to an enhanced secretion of glucagon-like peptide-1 (GLP-1), an important hormone in regulating blood sugar.

THCA signaling pathway in an enteroendocrine L-cell.

Experimental Workflow for THCA Analysis

A typical workflow for the investigation of THCA's role in a clinical or preclinical study involves several key stages, from sample collection to data analysis.

A generalized experimental workflow for THCA analysis.

Conclusion

This compound, while a minor component of the human bile acid pool, represents a significant portion in other species such as pigs. Its unique signaling properties, particularly the dual activation of TGR5 and inhibition of FXR, highlight its potential as a therapeutic target for metabolic diseases. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to accurately quantify THCA and further investigate its role in health and disease. Continued research into the specific mechanisms and clinical relevance of THCA is warranted to fully elucidate its therapeutic potential.

References

- 1. Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HKU Scholars Hub: Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism [hub.hku.hk]

- 3. Effect of chronic administration of tauro-hyodeoxycholic acid on biliary bile acid composition and on biliary lipid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

Physiological Concentrations of Taurohyocholic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physiological concentrations of Taurohyocholic acid (THCA) across various species. It is intended for researchers, scientists, and drug development professionals interested in the role of this specific bile acid in physiology and disease. This document summarizes quantitative data, details experimental methodologies for THCA quantification, and visualizes relevant biological pathways.

Introduction to this compound

This compound is a taurine-conjugated primary bile acid. In the liver, primary bile acids are synthesized from cholesterol and subsequently conjugated with either taurine or glycine before being secreted into the bile. THCA is a derivative of hyocholic acid, a bile acid predominantly found in pigs. While less abundant in other species compared to more common bile acids like taurocholic acid (TCA) and glycocholic acid (GCA), the interest in THCA is growing due to its potential roles in metabolic regulation and as a biomarker for certain diseases.

Physiological Concentrations of this compound

The physiological concentration of this compound varies significantly across species and within different biological matrices. The following table summarizes the available quantitative data for THCA in healthy, untreated subjects. It is important to note that concentrations can be influenced by factors such as diet, gut microbiome composition, and specific analytical methods used for quantification.

| Species | Tissue/Biofluid | Concentration | Notes |

| Human | Serum | ≤0.02 nmol/mL | Reference value from a clinical laboratory test. |

| Pig | Serum | ~2.5 ng/mL | In growing-finishing pigs on a control diet. |

| Bile | Predominantly found | THCA is a major bile acid in pigs, but specific physiological concentrations in bile are not readily available in the reviewed literature. | |

| Mouse | Liver | ~0.02 nmol/g | In the liver of control C57BL/6J mice from a study investigating a high-fat diet. |

| Plasma/Serum | Not consistently detected | Several studies on mouse plasma/serum bile acid profiles do not report detectable levels of THCA under normal physiological conditions. | |

| Rat | Plasma/Serum/Bile/Liver | Data not available | Specific physiological concentrations of this compound in rats were not found in the reviewed literature. |

Note: The scarcity of quantitative data for THCA in some species and tissues highlights the need for further research in this area. The provided values should be considered as reference points, and it is recommended to establish baseline concentrations for specific experimental models.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological matrices is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the differentiation of THCA from other structurally similar bile acids. Below is a synthesized, detailed methodology based on established protocols for bile acid analysis.

Sample Preparation (Serum/Plasma)

-

Thawing and Centrifugation: Thaw frozen serum or plasma samples on ice. Centrifuge at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet any precipitates.

-

Protein Precipitation: Transfer a known volume of the supernatant (e.g., 100 µL) to a new microcentrifuge tube. Add a 4-fold volume of ice-cold acetonitrile (400 µL) containing a mixture of deuterated bile acid internal standards (including a THCA internal standard if available).

-

Vortexing and Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well in a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column is commonly used for bile acid separation (e.g., Hypersil GOLD™ C18, 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with a small percentage of an acidifier, such as 0.1% formic acid.

-

Mobile Phase B: A mixture of organic solvents, typically methanol and acetonitrile (e.g., 1:1 v/v), also containing 0.1% formic acid.

-

Gradient Elution: A gradient elution is employed to separate the bile acids based on their hydrophobicity. The gradient typically starts with a higher percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases over the course of the run.

-